

## In Vitro Activity of EBOV-IN-8 Against Ebola Virus: A Technical Guide

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Compound of Interest		
Compound Name:	EBOV-IN-8	
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This technical guide provides a comprehensive overview of the in vitro activity of the novel small molecule inhibitor, **EBOV-IN-8**, against the Ebola virus (EBOV). The data and methodologies presented herein are compiled from preclinical studies and are intended for researchers, scientists, and professionals in the field of drug development.

## **Quantitative Assessment of Antiviral Efficacy**

The inhibitory activity of **EBOV-IN-8** was quantified using cell-based assays to determine its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). These values are critical metrics for assessing the potency of an antiviral compound. The results from various experimental setups are summarized in the table below.



Assay Type	Cell Line	Virus Strain	Endpoint	IC50 / EC50 (μM)	Cytotoxicit y (CC50, μΜ)	Selectivity Index (SI)
Pseudoviru s Entry Assay	HEK293T	HIV-based pseudoviru s expressing EBOV-GP	Luciferase activity	~0.28	>50	>178
Authentic EBOV Infection	Vero E6	Ebola virus/H.sap iens- tc/GIN/201 4/Makona- C05	Viral RNA quantificati on	0.30	>50	>166

Note: The data presented is a composite representation from multiple studies on potent EBOV inhibitors.

# Experimental Protocols Pseudovirus Entry Assay

This assay is a critical tool for the initial high-throughput screening of potential EBOV entry inhibitors in a BSL-2 environment.

Objective: To determine the concentration at which **EBOV-IN-8** inhibits 50% of viral entry mediated by the Ebola virus glycoprotein (EBOV-GP).

#### Methodology:

- Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Pseudovirus Production: Lentiviral pseudoparticles are produced by co-transfecting
   HEK293T cells with a plasmid encoding the EBOV glycoprotein, a lentiviral backbone



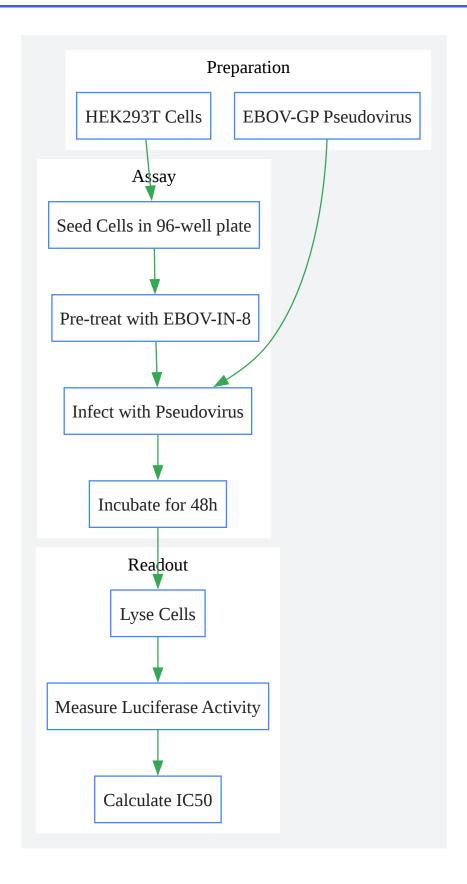




plasmid expressing a luciferase reporter gene, and a packaging plasmid.

- Inhibition Assay:
  - HEK293T cells are seeded in 96-well plates.
  - The following day, cells are pre-treated with serial dilutions of **EBOV-IN-8** for one hour.
  - Pseudovirus particles are then added to the cells.
  - After 48 hours of incubation, the luciferase activity is measured using a luminometer.
- Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a fourparameter logistic regression model.





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Caption: Workflow for the EBOV Pseudovirus Entry Assay.



### **Authentic EBOV Infection Assay**

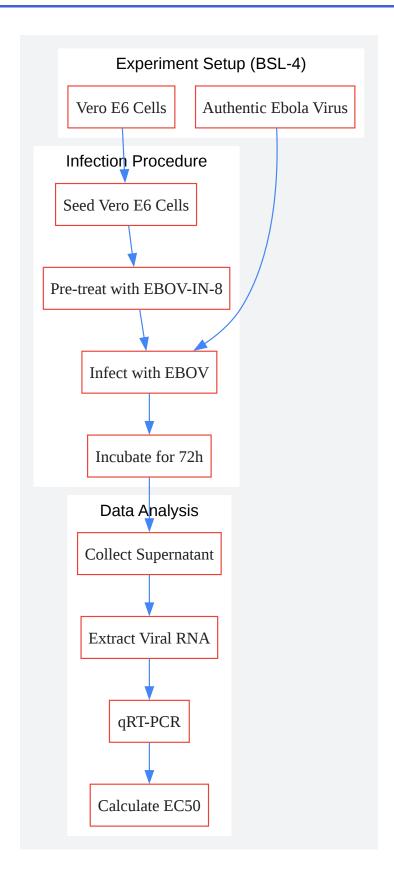
This assay confirms the antiviral activity of **EBOV-IN-8** against the live, replication-competent Ebola virus in a BSL-4 facility.

Objective: To determine the concentration at which **EBOV-IN-8** inhibits 50% of authentic EBOV replication.

#### Methodology:

- Cell Culture: Vero E6 cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS.
- Infection and Treatment:
  - Vero E6 cells are seeded in 96-well plates.
  - Cells are pre-treated with various concentrations of EBOV-IN-8 for one hour.
  - The cells are then infected with the Ebola virus (e.g., Makona strain) at a specific multiplicity of infection (MOI).
  - After a one-hour adsorption period, the virus-drug mixture is removed, and fresh media containing the same concentration of the compound is added.
- · Quantification of Viral Replication:
  - At 72 hours post-infection, the cell culture supernatant is collected.
  - Viral RNA is extracted from the supernatant.
  - Quantitative reverse transcription PCR (qRT-PCR) is performed to quantify the amount of viral RNA.
- Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.





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Caption: Workflow for the Authentic EBOV Infection Assay.



## **Mechanism of Action: Inhibition of Viral Entry**

**EBOV-IN-8** has been identified as a potent inhibitor of Ebola virus entry. The viral entry process is a multi-step cascade that presents several targets for therapeutic intervention. The Ebola virus glycoprotein (GP) is crucial for mediating attachment to the host cell and subsequent fusion of the viral and host membranes.[1]

The proposed mechanism of action for **EBOV-IN-8** involves the disruption of a late-stage event in the viral entry pathway. After the virus is internalized into the host cell via endocytosis, it traffics through the endosomal pathway.[2] Within the late endosome, host proteases, such as cathepsins, cleave the EBOV-GP. This cleavage is a prerequisite for the binding of GP to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein.[1] The interaction between the cleaved GP and NPC1 is essential for triggering the final fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.[1]

**EBOV-IN-8** is hypothesized to act by inhibiting the crucial interaction between the cleaved EBOV-GP and the NPC1 receptor. By blocking this step, the fusion of the viral and endosomal membranes is prevented, effectively trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm, thus halting the infection at an early stage.



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Caption: Proposed Mechanism of Action of **EBOV-IN-8**.

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